Metaxalone, (S)-

solid-state chemistry pharmaceutical polymorphism thermodynamic stability

(S)-Metaxalone (CAS 1072122-15-6) is the S-enantiomer of the centrally acting skeletal muscle relaxant metaxalone, a chiral 1,3-oxazolidin-2-one derivative. The clinically marketed drug (Skelaxin, CAS 1665-48-1) is a racemic mixture of R- and S-enantiomers.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 1072122-15-6
Cat. No. B12770194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetaxalone, (S)-
CAS1072122-15-6
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCC2CNC(=O)O2)C
InChIInChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)/t11-/m0/s1
InChIKeyIMWZZHHPURKASS-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Metaxalone (CAS 1072122-15-6): Enantiopure Skeletal Muscle Relaxant for Chiral Research and Analytical Reference Applications


(S)-Metaxalone (CAS 1072122-15-6) is the S-enantiomer of the centrally acting skeletal muscle relaxant metaxalone, a chiral 1,3-oxazolidin-2-one derivative. The clinically marketed drug (Skelaxin, CAS 1665-48-1) is a racemic mixture of R- and S-enantiomers [1]. (S)-Metaxalone is supplied as an enantiopure research compound, typically characterized by chiral HPLC-determined enantiomeric excess (ee) values exceeding 98%, as demonstrated in recent biocatalytic synthetic routes [2]. Its primary utility for scientific procurement lies in its role as an enantiopure reference standard enabling stereochemistry-resolved pharmacological studies, chiral analytical method development, and investigation of enantiomer-specific solid-state properties distinct from the racemate [3].

Why Racemic Metaxalone Cannot Substitute for (S)-Metaxalone in Enantiomer-Specific Research and Chiral Method Development


The marketed racemic metaxalone contains equimolar (R)- and (S)-enantiomers, yet these enantiomers are not stereochemically equivalent and may exhibit divergent pharmacodynamic, pharmacokinetic, and solid-state properties [1]. Crystallographic evidence demonstrates that enantiopure (S)-metaxalone adopts fundamentally different supramolecular architectures—linear hydrogen-bonded chains versus the centrosymmetric cyclic dimers characteristic of racemic crystals—which directly impact solid-phase thermodynamic stability, solubility, and dissolution behavior [2]. Furthermore, the enantiomeric composition of metaxalone cannot be resolved by standard achiral analytical methods; procurement of enantiopure (S)-metaxalone is therefore mandatory for chiral HPLC method development, enantiomer-specific bioanalytical quantification, and assignment of the eutomer/distomer for this drug, which has never been reported in the peer-reviewed literature [3].

Quantitative Differentiation Evidence for (S)-Metaxalone: Head-to-Head and Cross-Study Comparative Data


Solid-State Thermodynamic Stability Ranking of Enantiopure A-(S)-Metaxalone Versus Racemic Polymorphs

Under standard conditions, the crystalline modifications of metaxalone form a thermodynamic stability series based on Gibbs free energy (ΔG⁰). The enantiopure A-(S)-1 form is energetically equivalent to A-rac-1 (ΔG⁰: A-(S)-1 ≈ A-rac-1) and is more thermodynamically stable than B-rac-1, but less stable than the metastable C-phases. The full ranking is: B-rac-1 < A-(S)-1 ≈ A-rac-1 < C-rac-1 < C-(S)-1 [1]. This establishes that the enantiopure (S)-form occupies a distinct thermodynamic position within the metaxalone solid-form landscape, with stability comparable to the commercially relevant A-rac polymorph but distinct from B-rac.

solid-state chemistry pharmaceutical polymorphism thermodynamic stability

Supramolecular Architecture Divergence: Linear Chains in Enantiopure Metaxalone Versus Cyclic Dimers in Racemic Crystals

Analysis of 119 crystal structures of 1,3-oxazolidin-2-one derivatives reveals a chirality-dependent supramolecular synthon preference: centrosymmetric cyclic dimers (amide-typical R₂²(8) motifs) dominate in racemic crystals, whereas linear chain motifs predominate in single-enantiomer crystals [1]. In metaxalone specifically, four of five crystalline modifications exhibit chain supramolecular motifs, with the cyclic dimer arrangement restricted to racemic forms [1]. This structural divergence has direct consequences for crystal packing density, mechanical properties, and dissolution behavior.

crystal engineering supramolecular chemistry chirality-dependent packing

Enantiomeric Purity Achievable via Biocatalytic Synthesis: 98% ee for Chiral Metaxalone Versus Racemic Synthesis Yield Trade-Off

A recently developed biocatalytic approach using engineered halohydrin dehalogenase (HHDHamb quadruple mutant) enables gram-scale synthesis of chiral metaxalone at 44% isolated yield with 98% enantiomeric excess (ee), while the racemic product is obtained at 81% yield using a triple mutant enzyme [1]. For metaxalone analogues, chiral forms were synthesized at 28–40% yield with 90–99% ee, compared to 77–92% yield for racemic forms [1]. This demonstrates that enantiopure metaxalone is synthetically accessible with high stereochemical fidelity, albeit with a yield penalty relative to racemic synthesis.

biocatalysis enantioselective synthesis process chemistry

Polymorph-Specific Oral Bioavailability: Cmax and AUC Differentiation Between Metaxalone Crystalline Forms A and B

Patent US7750165 discloses two bioavailable crystalline forms of metaxalone with distinct pharmacokinetic profiles. Form A exhibits Cmax of 37.68±4.1 μg/mL, Tmax of 1.50±0.3 hr, and AUClast of 324.78±110.4 hr·μg/mL. Form B exhibits Cmax of 40.73±2.8 μg/mL, Tmax of 2.08±1.4 hr, and AUClast of 333.32±159.9 hr·μg/mL [1]. The A-(S) enantiopure form shares crystallographic organization with Form A (A-rac), as shown by X-ray analysis [2], suggesting that enantiopure (S)-metaxalone may exhibit dissolution and bioavailability characteristics comparable to the faster-dissolving, earlier-Tmax Form A profile.

pharmaceutical bioavailability polymorph screening pharmacokinetics

MAO-A Inhibition Dose-Response: Metaxalone as a Concentration-Dependent Monoamine Oxidase A Inhibitor

Metaxalone demonstrates significant, dose-related inhibition of recombinant human monoamine oxidase A (MAO-A) in an in vitro model across concentrations ranging from 1.56 to 400 µM [1]. Four-parameter logistic regression analysis confirmed a strong dose-response relationship. Clinically relevant toxic concentrations associated with serotonin toxicity cases range from 140 to 276 µM (31–61 μg/mL), and at these concentrations metaxalone shows significant MAO-A inhibition [1]. Clorgyline, a known irreversible MAO-A inhibitor, was used as a positive control. Note: these data were generated using racemic metaxalone; enantiomer-specific MAO-A inhibition has not been reported.

monoamine oxidase inhibition serotonin toxicity in vitro pharmacology

Enantiopure (S)-Metaxalone as Essential Reference Standard for Chiral Analytical Method Development and Pharmacopoeial Compliance

Racemic metaxalone cannot be used as a chromatographic reference standard for enantiomeric purity determination because the individual enantiomers co-elute on achiral stationary phases. Chiral HPLC methods employing polysaccharide-based chiral stationary phases are required for enantiomeric resolution [1]. The availability of enantiopure (S)-metaxalone at defined enantiomeric purity (≥98% ee as demonstrated by biocatalytic synthesis [2]) is essential for method development, system suitability testing, and quantification of enantiomeric impurity in drug substance and drug product batches. Homochiral crystals of Form A-(S) have been confirmed by X-ray crystallography, providing absolute configuration assignment [3].

chiral chromatography reference standard analytical method validation

Priority Application Scenarios for (S)-Metaxalone (CAS 1072122-15-6) Based on Verified Differentiation Evidence


Enantiomer-Specific Pharmacological Profiling: Eutomer/Distomer Assignment for Metaxalone

The marketed drug metaxalone (Skelaxin) has been used clinically since 1962 as a racemic mixture, yet the individual pharmacological contributions of the R- and S-enantiomers have never been published in the peer-reviewed literature [1]. Procurement of enantiopure (S)-metaxalone enables parallel testing of both enantiomers in established in vitro assays, including MAO-A inhibition (concentration range 1.56–400 µM ), CNS depression models, and polysynaptic reflex arc assays. This fills a fundamental knowledge gap in metaxalone pharmacology and may reveal whether the therapeutic effect or serotonin toxicity risk resides preferentially in one enantiomer—a finding with direct implications for chiral switching strategies and intellectual property opportunities.

Chiral HPLC Method Development and Enantiomeric Impurity Profiling for Metaxalone Drug Substance and Product

Current USP monographs for metaxalone do not specify enantiomeric purity limits, and the compendial reference standard is the racemate. Enantiopure (S)-metaxalone at ≥98% ee (as demonstrated by biocatalytic synthesis [1]) serves as the essential system suitability standard and retention time marker for chiral HPLC method development. The A-(S) enantiopure crystal form, structurally characterized by X-ray crystallography , provides absolute configuration confirmation. This application is critical for pharmaceutical quality control laboratories, contract research organizations, and generic drug manufacturers seeking to implement ICH Q6A-compliant stereochemical specifications for metaxalone APIs.

Solid-Form Screening and Polymorph-Specific Formulation Development Using Enantiopure (S)-Metaxalone

The enantiopure A-(S)-1 crystalline form occupies a distinct thermodynamic stability position (ΔG⁰ ranking: B-rac-1 < A-(S)-1 ≈ A-rac-1 < C-rac-1 < C-(S)-1) [1] and exhibits linear-chain supramolecular architecture versus the cyclic dimer motifs of racemic crystals . These differences directly impact dissolution rate, mechanical tabletability, and long-term physical stability. The polymorph-specific pharmacokinetic data from patent US7750165 demonstrate that crystalline form identity alters Cmax by ~8% and Tmax by ~0.6 hr , providing a quantitative rationale for solid-form screening programs that include enantiopure (S)-metaxalone as a distinct solid-state entity with potentially differentiated biopharmaceutical performance.

Enantioselective Biocatalytic Process Development and Chiral Metaxalone Analogue Synthesis

The biocatalytic route to chiral metaxalone achieves 98% ee at 44% isolated yield using engineered halohydrin dehalogenase, while racemic synthesis yields 81% [1]. Enantiopure (S)-metaxalone serves as the analytical benchmark for reaction optimization, enzyme engineering campaigns, and chiral purity verification. The synthetic methodology has been extended to metaxalone analogues at 28–40% yield with 90–99% ee for chiral forms [1], positioning enantiopure (S)-metaxalone as the reference standard for a broader chiral oxazolidinone analogue program—relevant for medicinal chemistry groups exploring structure-activity relationships around the metaxalone scaffold.

Quote Request

Request a Quote for Metaxalone, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.